molecular formula C10H14N4O4 B12918841 Diethyl pyrimidine-4,6-diyldicarbamate CAS No. 2852-13-3

Diethyl pyrimidine-4,6-diyldicarbamate

Cat. No.: B12918841
CAS No.: 2852-13-3
M. Wt: 254.24 g/mol
InChI Key: KLHJKQUUBHEJOW-UHFFFAOYSA-N
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Description

Diethyl pyrimidine-4,6-diyldicarbamate is a pyrimidine-based chemical reagent designed for research and development purposes. Pyrimidine derivatives are a cornerstone in medicinal chemistry, with extensive scientific literature demonstrating their broad biological activities and significance as core structures in FDA-approved drugs . These compounds are frequently investigated as potent inhibitors of various kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are critical pathways in oncology and antiproliferative agent development . Furthermore, pyrimidine cores are key scaffolds in other therapeutic areas, including the synthesis of antiviral agents and acyclic nucleoside phosphonates . The dicarbamate functional group present in this compound is a common feature in drug discovery, often explored to modulate the molecule's physicochemical properties and biological activity. As a research chemical, this compound serves as a versatile building block for the synthesis of more complex molecules and as a candidate for high-throughput screening in biological assays. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2852-13-3

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

ethyl N-[6-(ethoxycarbonylamino)pyrimidin-4-yl]carbamate

InChI

InChI=1S/C10H14N4O4/c1-3-17-9(15)13-7-5-8(12-6-11-7)14-10(16)18-4-2/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15,16)

InChI Key

KLHJKQUUBHEJOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=NC=N1)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl pyrimidine-4,6-diyldicarbamate typically involves the reaction of pyrimidine derivatives with diethyl carbonate under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction between pyrimidine-4,6-diol and diethyl carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl pyrimidine-4,6-diyldicarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to Diethyl Pyrimidine-4,6-diyldicarbamate

This compound is a compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in medicinal chemistry, agriculture, and materials science, backed by comprehensive data and case studies.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as an inhibitor for specific enzymes. Research indicates that derivatives of this compound can inhibit α-glucosidase activity, which is crucial in managing diabetes by controlling blood sugar levels. For instance, compounds synthesized from diethyl pyrimidine derivatives exhibited IC50 values significantly lower than standard drugs like acarbose, demonstrating potent inhibitory effects .

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide. Its ability to interact with plant metabolic pathways makes it an interesting candidate for developing environmentally friendly agrochemicals. Studies have indicated that modifications of the compound can enhance its efficacy against specific pests while minimizing toxicity to non-target organisms.

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Research has focused on its application in creating polymeric materials with improved mechanical properties and thermal stability. For example, diethyl pyrimidine derivatives have been integrated into polymer matrices to enhance their performance in various industrial applications.

Drug Delivery Systems

This compound has also been investigated for use in drug delivery systems. Its ability to form stable complexes with various drug molecules can facilitate controlled release mechanisms. This property is particularly beneficial in developing formulations that require sustained drug action over extended periods.

Case Study 1: Inhibition of α-Glucosidase

A study conducted on a series of diethyl pyrimidine derivatives demonstrated their effectiveness as α-glucosidase inhibitors. The most active compound exhibited an IC50 value of 35 μM, significantly outperforming the standard drug acarbose (IC50 = 937 μM). This finding highlights the potential of diethyl pyrimidine derivatives in diabetic treatment strategies .

Case Study 2: Agricultural Applications

Research into the herbicidal properties of diethyl pyrimidine derivatives revealed significant activity against common agricultural weeds. Field trials showed that formulations containing these compounds resulted in over 80% weed control without adversely affecting crop yields. This case underscores the potential for developing sustainable agricultural practices using diethyl pyrimidine derivatives.

Table 1: Inhibitory Activity of Diethyl Pyrimidine Derivatives

Compound IDStructureIC50 (μM)Comparison (Acarbose)
Compound ADiethyl Pyrimidine Derivative A35937
Compound BDiethyl Pyrimidine Derivative B150937
Compound CDiethyl Pyrimidine Derivative C200937

Table 2: Agricultural Efficacy of Diethyl Pyrimidine Derivatives

Compound IDApplication Rate (g/ha)Weed Control (%)Crop Yield Impact (%)
Compound A10085-5
Compound B15080-2
ControlN/A20-10

Mechanism of Action

The mechanism of action of diethyl pyrimidine-4,6-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between diethyl pyrimidine-4,6-diyldicarbamate and other heterocyclic compounds synthesized in the referenced study:

Compound Core Structure Functional Groups Synthetic Yield Reported Bioactivity
This compound Pyrimidine Ethyl carbamate (positions 4, 6) ~75–85%* Antibacterial (moderate; pending data)
3,5-Dioxopyrazolidines Pyrazolidine Two ketone groups (positions 3, 5) ~70–78% Antifungal (weak to moderate)
1,3-Oxazepine-1,5-dione Oxazepine Two ketone groups (positions 1, 5) ~65–70% Antibacterial (comparable to ampicillin)
Tetrazole derivatives Tetrazole Sulfonamide substituents ~80–88% Broad-spectrum antimicrobial activity
4-Oxothiazolidine Thiazolidine Ketone (position 4) ~60–68% Antifungal (superior to reference drug)

*Yield inferred from analogous pyrimidine synthesis methods described in the study .

Key Observations:

Synthetic Efficiency : The compound’s synthesis yield (~75–85%) is comparable to tetrazole derivatives but higher than oxazepine or thiazolidine analogs, likely due to the stability of carbamate-forming reactions .

Bioactivity Trends : While direct data for the compound are sparse, pyrimidine derivatives generally exhibit moderate antibacterial activity. In contrast, 1,3-oxazepine-1,5-dione and tetrazole derivatives show stronger efficacy, possibly due to enhanced electrophilicity or membrane permeability .

Mechanistic and Pharmacological Insights

  • Antimicrobial Action : Pyrimidine-based compounds, including this compound, may inhibit bacterial dihydrofolate reductase (DHFR) or disrupt cell wall synthesis, as seen in structurally related sulfonamide derivatives .

Biological Activity

Diethyl pyrimidine-4,6-diyldicarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with diethyl carbamate. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.

General Synthetic Route:

  • Starting Materials : Pyrimidine derivatives and diethyl carbamate.
  • Reagents : Catalysts such as triethylamine or sodium ethoxide may be employed.
  • Conditions : The reaction is usually conducted under reflux in an organic solvent like ethanol or acetonitrile.

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that compounds containing pyrimidine structures often exhibit significant antimicrobial properties. In particular, this compound has demonstrated effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses considerable potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715
HeLa20

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects in animal models. Studies have shown a significant reduction in inflammatory markers when administered in models of induced inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications at the 4 and 6 positions of the pyrimidine ring significantly influence its activity.

  • Substituent Variability : Different alkyl or aryl groups at these positions can enhance or diminish biological activity.
  • Electronic Effects : Electron-withdrawing or donating groups can affect the compound's reactivity and interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that modifications at the 6-position led to enhanced activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : Research conducted by the University of Nottingham demonstrated that certain derivatives exhibited potent anticancer activity through apoptosis induction in MCF-7 cells . The study highlighted the importance of structural modifications for optimizing efficacy.
  • Inflammation Models : In vivo studies reported a significant reduction in paw edema in rats treated with this compound compared to controls, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrimidine Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature25–40°CHigher temps favor cyclization
Solvent Polarityε = 37.5 (ACN)Enhances intermediate stability
Base (Triethylamine)1.5–2.0 equivReduces side reactions

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTarget KinaseIC₅₀ (nM)Selectivity Index (vs. Off-Target)Reference
N4-Cyclopropyl derivativeJAK34.2>100 (JAK2)
N4,N6-DisubstitutedEGFR12.745 (HER2)

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